molecular formula C11H15NO3 B135567 N-(3,4-Dihydroxybenzyl)butanamide CAS No. 125789-52-8

N-(3,4-Dihydroxybenzyl)butanamide

Cat. No. B135567
M. Wt: 209.24 g/mol
InChI Key: LSLQXNHEIAOWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dihydroxybenzyl)butanamide, also known as DHBA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. DHBA is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. In

Mechanism Of Action

N-(3,4-Dihydroxybenzyl)butanamide works by activating the Nrf2 pathway, which is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. By activating this pathway, N-(3,4-Dihydroxybenzyl)butanamide can increase the production of antioxidant enzymes and reduce inflammation, which can help protect cells from damage.

Biochemical And Physiological Effects

N-(3,4-Dihydroxybenzyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, N-(3,4-Dihydroxybenzyl)butanamide has been shown to improve glucose metabolism and insulin sensitivity in animal studies. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-tumor properties, which could make it useful in cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3,4-Dihydroxybenzyl)butanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(3,4-Dihydroxybenzyl)butanamide is also stable and can be stored for long periods of time without degradation. However, one limitation of using N-(3,4-Dihydroxybenzyl)butanamide is that it is not very soluble in water, which can make it difficult to administer in certain types of experiments.

Future Directions

There are several areas of research that could benefit from further study of N-(3,4-Dihydroxybenzyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies could explore the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in animal models of these diseases and investigate potential mechanisms of action. Another area of interest is the potential of N-(3,4-Dihydroxybenzyl)butanamide as an anti-inflammatory agent. Studies could investigate the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in treating various inflammatory diseases and explore potential side effects. Finally, studies could investigate the potential of N-(3,4-Dihydroxybenzyl)butanamide in cancer treatment, including its effectiveness against different types of tumors and potential mechanisms of action.

Synthesis Methods

N-(3,4-Dihydroxybenzyl)butanamide can be synthesized through a multi-step process that involves the reaction of dopamine with butyric anhydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain a pure form of N-(3,4-Dihydroxybenzyl)butanamide. This synthesis method has been proven to be effective and reliable for producing high-quality N-(3,4-Dihydroxybenzyl)butanamide for research purposes.

Scientific Research Applications

N-(3,4-Dihydroxybenzyl)butanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its role as a neuroprotective agent. Studies have shown that N-(3,4-Dihydroxybenzyl)butanamide can protect neurons from oxidative stress-induced damage, which is a common factor in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-inflammatory properties, which could make it useful in treating inflammatory diseases such as arthritis.

properties

CAS RN

125789-52-8

Product Name

N-(3,4-Dihydroxybenzyl)butanamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(3,4-dihydroxyphenyl)methyl]butanamide

InChI

InChI=1S/C11H15NO3/c1-2-3-11(15)12-7-8-4-5-9(13)10(14)6-8/h4-6,13-14H,2-3,7H2,1H3,(H,12,15)

InChI Key

LSLQXNHEIAOWOW-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCC(=O)NCC1=CC(=C(C=C1)O)O

synonyms

Butanamide, N-[(3,4-dihydroxyphenyl)methyl]- (9CI)

Origin of Product

United States

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